hEGFR Kinase Inhibitory Potency: Class-Level Potency Window for 1,2,4-Triazole Acetamides
While direct hEGFR IC50 data for N-methyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide are not publicly reported, the most potent analog within a closely related 1,2,4-triazole acetamide series (compound 20) achieved an IC50 of 43.8 ± 1.3 nM against hEGFR in in vitro kinase assays [1]. N-methyl substitution on the acetamide side chain is predicted to reduce hydrogen-bond donor capacity (1 H-bond donor vs. 2 in the des-methyl analog), which may alter hinge-region binding interactions and shift selectivity across the kinome. This positions the N-methyl variant as a distinct chemical probe relative to primary amide-containing analogs in the same series.
| Evidence Dimension | hEGFR kinase inhibition (IC50) |
|---|---|
| Target Compound Data | No direct experimental data available; predicted to differ from des-methyl analog based on H-bond donor count (1 vs. 2) |
| Comparator Or Baseline | Compound 20 (1,2,4-triazole acetamide derivative): IC50 = 43.8 ± 1.3 nM against hEGFR |
| Quantified Difference | IC50 delta unknown; structural difference: N-methyl vs. primary amide (1 vs. 2 H-bond donors) |
| Conditions | In vitro kinase assay; recombinant hEGFR; ATP concentration not specified; compound 20 structure distinct from target compound |
Why This Matters
If hEGFR is the target of interest, the N-methyl variant offers a distinct H-bond donor profile that can be exploited to fine-tune kinase selectivity, making it a mechanistically differentiated procurement choice.
- [1] Agrawal M, Cakmak U, et al. 1,2,4-Triazole Conjugates as hEGFR Inhibitors: Synthesis, Anticancer Evaluation, and in Silico Studies. Chemistry & Biodiversity. 2026;23(1). https://acikerisim.fbu.edu.tr/entities/publication/37396356-2ec2-4846-b6e3-3b6a89bc496e View Source
